Elinogrel
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSDFTPAICUONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918262 | |
| Record name | Elinogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936500-94-6 | |
| Record name | Elinogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936500-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elinogrel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936500946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elinogrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elinogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELINOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915Y8E749J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Elinogrel: a Novel P2y12 Receptor Antagonist
Conceptual Framework of Elinogrel as a Direct-Acting and Reversible Inhibitor
This compound (PRT-060128) functions as a novel, small-molecule, direct-acting, competitive, and reversible antagonist of the platelet P2Y12 receptor researchgate.netahajournals.orgnih.govnih.govahajournals.orgwikipedia.orgecrjournal.comscai.orgthoracickey.comnih.govrevespcardiol.orgspringer.comnih.govcapes.gov.br. Unlike thienopyridine derivatives such as clopidogrel (B1663587) and prasugrel (B1678051), this compound does not require metabolic activation to exert its antiplatelet effects researchgate.netahajournals.orgnih.govnih.govahajournals.orgwikipedia.orgthoracickey.comnih.govrevespcardiol.orgopenaccessjournals.com. This direct mechanism of action means that this compound binds directly to the P2Y12 receptor on the platelet surface, competitively inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation researchgate.netahajournals.orgahajournals.orgnih.govopenaccessjournals.com.
A significant characteristic of this compound is its reversibility. While some P2Y12 inhibitors form an irreversible bond with the receptor, this compound's competitive and reversible binding allows for a more controlled duration of antiplatelet effect researchgate.netnih.govnih.govwikipedia.orgecrjournal.comnih.gov. This property contributes to its rapid offset of action, enabling a quicker return of normal platelet function when the drug is discontinued (B1498344) researchgate.netnih.govnih.govahajournals.orgwikipedia.orgthoracickey.comnih.govopenaccessjournals.comcltri.gov.in. Furthermore, this compound is notable for being the only P2Y12 receptor antagonist developed with both intravenous (IV) and oral formulations, facilitating a seamless transition between acute and long-term treatment settings without concerns of drug interactions at the P2Y12 receptor level during formulation switching researchgate.netahajournals.orgnih.govahajournals.orgwikipedia.orgecrjournal.comscai.orgthoracickey.comrevespcardiol.orgnih.govcapes.gov.br.
Rationale for the Development of this compound in Antiplatelet Therapy
The development of this compound was driven by the recognition of several limitations inherent in existing P2Y12 inhibitors, particularly the thienopyridines (e.g., clopidogrel, prasugrel), which were the standard of care for preventing thrombotic vascular events in patients with acute coronary syndrome (ACS) and those undergoing percutaneous coronary intervention (PCI) researchgate.netahajournals.orgrevespcardiol.orgnih.govnih.govnih.govcapes.gov.brwikipedia.orgwikipedia.orgprobes-drugs.orgmims.comresearchgate.net. Despite the established benefits of dual antiplatelet therapy with aspirin (B1665792) and a P2Y12 inhibitor, a substantial need for more effective and safer antiplatelet agents persisted due to these shortcomings ahajournals.orgnih.govnih.govcapes.gov.br.
Addressing Limitations of Existing P2Y12 Inhibitors
This compound was designed to address key challenges associated with earlier P2Y12 inhibitors, aiming to provide more predictable, potent, and manageable platelet inhibition researchgate.netahajournals.orgrevespcardiol.orgnih.govahajournals.orgwikipedia.orgopenaccessjournals.comprobes-drugs.orgmims.comwikipedia.org.
A significant limitation of clopidogrel, a widely used P2Y12 inhibitor, is its substantial interpatient variability in pharmacodynamic response ahajournals.orgrevespcardiol.orgnih.govnih.govahajournals.orgnih.govnih.govcapes.gov.bropenaccessjournals.commims.comescardio.org. This variability can lead to a suboptimal antiplatelet effect in some individuals, increasing their risk of atherothrombotic events nih.govahajournals.orgnih.govcapes.gov.brescardio.org. Genetic and environmental factors interfering with clopidogrel's metabolism have been identified as contributors to this inconsistent response ahajournals.orgmims.com. This compound, being a direct-acting agent that does not require metabolic activation, is hypothesized to exhibit less interpatient variability, offering a more consistent and predictable antiplatelet effect researchgate.netahajournals.orgnih.govnih.govahajournals.orgnih.govopenaccessjournals.com.
Thienopyridine P2Y12 inhibitors, such as clopidogrel and prasugrel, are prodrugs that necessitate hepatic metabolism, primarily via the cytochrome P450 (CYP) enzyme system, to be converted into their active metabolites researchgate.netahajournals.orgnih.govahajournals.orgwikipedia.orgthoracickey.comnih.govopenaccessjournals.comwikipedia.orgwikipedia.orgmims.com. This metabolic requirement can lead to several issues, including drug-drug interactions (e.g., with proton pump inhibitors that inhibit CYP2C19, an enzyme crucial for clopidogrel activation) and reduced efficacy in patients with genetic polymorphisms affecting CYP enzyme activity (e.g., CYP2C19 poor metabolizers for clopidogrel) nih.govahajournals.orgthoracickey.commims.com. This compound bypasses these issues entirely as it is pharmacologically active in its administered form and does not rely on metabolic activation for its antiplatelet effect researchgate.netahajournals.orgnih.govnih.govahajournals.orgwikipedia.orgthoracickey.comnih.govrevespcardiol.orgopenaccessjournals.com.
Conventional oral P2Y12 inhibitors, particularly clopidogrel, are characterized by a delayed onset of action, often requiring several hours to achieve maximal platelet inhibition revespcardiol.orgnih.govnih.govcapes.gov.brescardio.org. This delay can be problematic in acute settings where rapid and potent platelet inhibition is crucial nih.govnih.govcapes.gov.br. In contrast, this compound demonstrates a rapid onset of action, with significant platelet inhibition observed within 15 minutes of intravenous administration researchgate.netrevespcardiol.orgthoracickey.comcltri.gov.in.
Furthermore, the irreversible binding of clopidogrel and prasugrel to the P2Y12 receptor means that their antiplatelet effect persists for the lifespan of the platelet (approximately 7-10 days) nih.govopenaccessjournals.comwikipedia.orgmims.com. While effective for sustained inhibition, this irreversible binding poses an increased bleeding risk, especially in situations requiring urgent or emergency surgery, where a swift reversal of antiplatelet effects is necessary ahajournals.orgnih.govnih.govnih.govcapes.gov.br. This compound's reversible binding allows for a rapid offset of action, with platelet function recovering within 24 to 48 hours after the last administration researchgate.netnih.govnih.govahajournals.orgwikipedia.orgthoracickey.comnih.govopenaccessjournals.comcltri.gov.in. This rapid offset provides a significant advantage in clinical scenarios where quick restoration of platelet function is desired, such as before surgical procedures or in the event of bleeding complications researchgate.netahajournals.orgnih.gov.
The pharmacokinetic and pharmacodynamic properties of this compound, including its rapid onset and offset, direct action, and lack of metabolic dependence, were evaluated in studies like the INNOVATE-PCI trial. This trial demonstrated that intravenous this compound achieved more rapid and potent antiplatelet effects compared to clopidogrel in the acute phase, with these effects sustained during the transition to oral this compound ahajournals.orgnih.gov.
Table 1: Comparison of Key Pharmacological Properties of P2Y12 Inhibitors
Pharmacological and Molecular Mechanisms of Elinogrel
Mechanism of P2Y12 Receptor Antagonism by Elinogrel
This compound's mechanism of action is characterized by its specific binding to the P2Y12 receptor, which is crucial for platelet function.
Competitive Binding to the P2Y12 Receptor
This compound is a direct-acting, competitive, and reversible antagonist of the platelet P2Y12 receptor. researchgate.netahajournals.orgnih.govnih.govahajournals.orgmedchemexpress.comthoracickey.comnih.govdrugbank.comnih.gov Unlike prodrugs that require metabolic activation, this compound directly binds to the P2Y12 receptor, preventing endogenous ADP from interacting with and activating the receptor. researchgate.netahajournals.orgnih.govdrugbank.com This quinazolinedione derivative demonstrates potent inhibitory effects on ADP-induced platelet aggregation. Research findings indicate an IC50 of 20 nM, and in other studies, values of 980 ng/mL for maximum aggregation and 450 ng/mL at the 6-minute endpoint were observed. nih.govmedchemexpress.comahajournals.org
Impact on ADP-Mediated Platelet Activation and Aggregation
By competitively blocking the P2Y12 receptor, this compound effectively inhibits the ADP-dependent signaling pathway within platelets. researchgate.netahajournals.orgnih.govdrugbank.comahajournals.orgmedscape.comsgul.ac.uk The P2Y12 receptor, coupled to the Gi protein, plays a critical role in amplifying platelet activation by inhibiting cyclic adenosine (B11128) monophosphate (cAMP) formation. nih.gov this compound's antagonism prevents this inhibition of cAMP, thereby reducing subsequent platelet activation. nih.gov Ultimately, this leads to a reduction in platelet aggregation, a key process in thrombus formation. researchgate.netahajournals.orgnih.govdrugbank.comahajournals.orgmedscape.comsgul.ac.uk Furthermore, this compound's action impairs the ADP-mediated activation of the glycoprotein (B1211001) GPIIb/IIIa complex, which is essential for platelet aggregation and the formation of a stable thrombus. drugbank.comsgul.ac.uk Clinical data from phase I trials demonstrated that this compound provides rapid and potent inhibition of ADP-mediated platelet response. researchgate.netnih.govmedscape.com
Reversibility of Platelet Inhibition Induced by this compound
A defining characteristic of this compound is the reversible nature of its binding to the P2Y12 receptor. researchgate.netahajournals.orgnih.govnih.govahajournals.orgmedchemexpress.comthoracickey.comnih.govdrugbank.comnih.govmedscape.comkarger.comwikipedia.orgthe-hospitalist.orgecrjournal.comnih.gov This reversibility contributes to a fast offset of its antiplatelet action. researchgate.netnih.govnih.govthoracickey.comnih.govkarger.com Studies have shown that the pharmacodynamic effects of a single dose of this compound can be completely reversed within 24 hours of administration. researchgate.netnih.gov This rapid recovery of platelet function is particularly advantageous in clinical scenarios where swift reversal of antiplatelet effects is required, such as during active bleeding or before surgical procedures. researchgate.netahajournals.orgnih.gov
This compound's Distinct Pharmacological Profile Compared to Other P2Y12 Antagonists
This compound's pharmacological properties set it apart from other P2Y12 inhibitors, offering a unique profile in antiplatelet therapy.
Differentiation from Thienopyridines (e.g., Clopidogrel (B1663587), Prasugrel)
A primary distinction between this compound and thienopyridines like clopidogrel and prasugrel (B1678051) lies in their activation and binding mechanisms. Thienopyridines are prodrugs that necessitate hepatic metabolism to generate their active metabolites. researchgate.netahajournals.orgnih.govnih.govthoracickey.commedscape.comwikipedia.orgwikipedia.orgmims.commims.comprobes-drugs.orgnih.govguidetopharmacology.org These active metabolites then form irreversible covalent bonds with the P2Y12 receptor, leading to irreversible platelet inhibition for the entire lifespan of the platelet (approximately 7-10 days). researchgate.netahajournals.orgnih.govnih.govthoracickey.comnih.govmedscape.comecrjournal.comwikipedia.orgmims.commims.com In contrast, this compound is a direct-acting drug that does not require metabolic activation. researchgate.netahajournals.orgnih.govnih.govahajournals.orgmedchemexpress.comthoracickey.comnih.govdrugbank.commedscape.comwikipedia.org Its inhibition of the P2Y12 receptor is reversible. researchgate.netahajournals.orgnih.govnih.govahajournals.orgmedchemexpress.comthoracickey.comnih.govdrugbank.comnih.govmedscape.comkarger.comwikipedia.orgthe-hospitalist.orgecrjournal.comnih.gov This direct action of this compound bypasses the significant interpatient variability observed with clopidogrel, which is often influenced by genetic polymorphisms (e.g., CYP2C19 enzyme activity). researchgate.netahajournals.orgnih.govnih.govahajournals.orgthoracickey.comnih.govnih.govthe-hospitalist.orgmims.com Consequently, this compound exhibits a faster onset of action compared to clopidogrel. researchgate.netnih.govnih.govahajournals.orgnih.govnih.govmedscape.comthe-hospitalist.org Additionally, unlike thienopyridines, this compound is not associated with off-target effects at the vessel wall that may contribute to bleeding. nih.gov
Comparison with Other Reversible Inhibitors (e.g., Ticagrelor (B1683153), Cangrelor)
This compound shares the characteristic of reversible P2Y12 inhibition with ticagrelor and cangrelor (B105443), but key differences exist in their pharmacological profiles:
Ticagrelor: Ticagrelor is an oral, direct-acting, and reversible P2Y12 receptor antagonist. However, unlike this compound which is a competitive antagonist, ticagrelor is an allosteric (non-competitive) inhibitor. nih.govthoracickey.commedscape.comecrjournal.comwikipedia.orgguidetopharmacology.orgiiab.menih.govresearchgate.netmdpi.com While ticagrelor also has an active metabolite, it is primarily direct-acting. mdpi.com A notable difference in their inhibitory action is that ticagrelor equally inhibits platelet activation induced by both low and high ADP concentrations. In contrast, this compound, being a competitive antagonist, is more effective at inhibiting platelet activation at lower ADP concentrations. medscape.com
Cangrelor: Cangrelor is an intravenous, direct-acting, reversible, and competitive P2Y12 receptor antagonist. nih.govthoracickey.comahajournals.orgmedscape.comecrjournal.comwikipedia.orgnih.govguidetopharmacology.orgnus.edu.sg The primary distinction between this compound and cangrelor lies in their formulations and pharmacokinetic profiles. Cangrelor is exclusively administered intravenously and has a very short half-life, typically ranging from 3 to 6 minutes. ahajournals.orgwikipedia.org this compound, however, is available in both intravenous and oral formulations, offering the advantage of a seamless transition from acute parenteral administration to long-term oral therapy. researchgate.netahajournals.orgnih.govnih.govahajournals.orgthoracickey.comnih.govnih.govwikipedia.orgthe-hospitalist.org this compound also possesses a longer half-life, approximately 8 to 12 hours. researchgate.netahajournals.orgahajournals.orgahajournals.orgwikipedia.orgthe-hospitalist.org
The table below summarizes the key pharmacological differences among this compound and other prominent P2Y12 receptor antagonists.
Table 1: Comparative Pharmacological Profiles of P2Y12 Receptor Antagonists
Pharmacokinetics and Pharmacodynamics of Elinogrel
Pharmacokinetic Profile of Elinogrel
This compound's pharmacokinetic profile is characterized by rapid absorption and balanced elimination, contributing to its predictable antiplatelet effects.
Systemic Exposure and Elimination Kinetics
This compound demonstrates rapid systemic exposure, with a time to peak plasma concentration (Tmax) of approximately 20 minutes mims.com. Clinical studies have shown that increased plasma drug concentration is dose-related guidetopharmacology.org. The terminal half-life of this compound ranges from approximately 9 to 12 hours iiab.me, with some studies specifying 11–12 hours mims.com. In the acute phase of treatment, median peak plasma concentrations (Cmax) following a 120 mg intravenous bolus were 30,600 ng/mL when followed by 100 mg oral twice daily dosing, and 20,700 ng/mL when followed by 150 mg oral twice daily dosing nih.gov. The area under the curve (AUC) levels for the first 24 hours after intravenous administration were similar between these two dosing regimens nih.gov. To maintain stable plasma concentrations during chronic therapy, twice-daily oral dosing of this compound is typically required mims.com.
Table 1: this compound Pharmacokinetic Parameters (Acute Phase, IV Bolus + Oral Dosing)
| Dosing Regimen (IV Bolus + Oral BID) | Median Cmax (ng/mL) | AUC (0-24h) (ng·hr/mL) |
| 120 mg IV + 100 mg Oral | 30,600 nih.gov | 153,088 nih.gov |
| 120 mg IV + 150 mg Oral | 20,700 nih.gov | 163,091 nih.gov |
Metabolic Pathways and Pharmacologically Active Metabolites
A significant characteristic of this compound is its direct-acting mechanism; it does not require metabolic activation to exert its pharmacological effects wikipedia.orgmims.commims.comiiab.mewikipedia.orgwikipedia.org. This is a notable distinction from thienopyridine prodrugs like clopidogrel (B1663587) and prasugrel (B1678051), which rely on hepatic cytochrome P450 (CYP) enzymes for conversion to their active metabolites wikipedia.orgmims.comiiab.mewikipedia.orgwikipedia.org. This direct action of this compound helps to avoid potential drug-drug interactions that can arise from reliance on the CYP system mims.comiiab.me. Approximately 10% of the compound is metabolized to a pharmacologically inactive metabolite iiab.me, with clearance primarily occurring via hepatic demethylation mims.com.
Pharmacodynamic Profile of this compound
This compound's pharmacodynamic profile is marked by its rapid onset of action and its reversible antiplatelet effects, which allow for quick recovery of platelet function.
Rapidity of Onset of Platelet Inhibition
This compound demonstrates a rapid onset of platelet inhibition wikipedia.orgwikipedia.orgmims.commims.comiiab.mewikipedia.orgwikipedia.orgnih.govprobes-drugs.orgnih.govnih.gov. Platelet inhibition can be achieved within 15 minutes of administration wikipedia.org. In Phase I clinical trials, this compound showed rapid and potent inhibition of ADP-mediated platelet response wikipedia.orgmims.com. Studies, including the INNOVATE-PCI trial, indicated that an intravenous bolus of this compound achieved more rapid and potent antiplatelet effects compared to clopidogrel, with these effects sustained during the transition from intravenous to oral formulation within the first 24 hours of the peri-PCI period nih.govprobes-drugs.orgnih.gov. Platelet reactivity has been observed to decrease within 4 hours of dosing, representing the earliest time point evaluated in some studies guidetopharmacology.org. Complete inhibition of P2Y12-dependent ADP-induced platelet aggregation has been observed at an intravenous dose of 20 mg wikipedia.org.
Dynamics of Offset and Reversibility of Antiplatelet Effects
A key pharmacodynamic feature of this compound is its reversible inhibition of the P2Y12 receptor wikipedia.orgwikipedia.orgmims.comiiab.menus.edu.sgwikipedia.orgwikipedia.orgnih.govnih.govnih.govuni.luprobes-drugs.orgnih.govnih.govguidetopharmacology.org. This competitive antagonism wikipedia.orgwikipedia.orgmims.comiiab.menus.edu.sgwikipedia.orgnih.govnih.govnih.govprobes-drugs.orgnih.govnih.gov allows for a fast offset of its antiplatelet action wikipedia.orgwikipedia.orgmims.commims.com. The pharmacodynamic effects of a single dose of this compound are completely reversed within 24 hours of administration wikipedia.orgmims.comguidetopharmacology.org. This rapid reversibility of platelet function is a significant advantage, particularly in situations where a quick recovery of hemostasis is necessary wikipedia.org.
Potency of Platelet Inhibition
This compound exhibits potent inhibitory effects on platelet aggregation. It functions as a P2Y12 antagonist with an IC50 of 20 nM. wikipedia.orgnih.gov In Phase I clinical trials, this compound demonstrated rapid and potent inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet response. wikipedia.org
A substudy of the Intravenous and Oral Administration of this compound to Evaluate Tolerability and Efficacy in Nonurgent Percutaneous Coronary Intervention patients (INNOVATE-PCI) trial compared the antiplatelet effects of this compound with clopidogrel. In the acute phase of treatment, an intravenous bolus of this compound achieved more rapid and potent antiplatelet effects when compared to clopidogrel. wikipedia.orgnih.govwikipedia.orgnih.gov These enhanced effects were sustained during the critical transition period from the intravenous to the oral formulation within the first 24 hours following percutaneous coronary intervention (PCI). wikipedia.orgnih.govnih.gov
During chronic therapy, this compound achieved levels of platelet reactivity similar to those observed with clopidogrel at trough levels (before the next oral dose). wikipedia.orgnih.gov While this compound was associated with lower levels of platelet reactivity up to six hours after daily oral maintenance dosing, these differences were not statistically significant when compared to clopidogrel. wikipedia.orgnih.gov Research findings also indicated that platelet inhibition with this compound appeared to be greater at higher doses. wikipedia.org
Table 1: Comparative Platelet Inhibition Effects: this compound vs. Clopidogrel (Acute Phase)
| Antiplatelet Agent | Onset of Antiplatelet Effect | Potency of Antiplatelet Effect (Acute Phase) | Sustained Effect During Transition (First 24 hours) |
| This compound (IV bolus) | Rapid wikipedia.orgnih.govnih.gov | Potent wikipedia.orgnih.govwikipedia.orgnih.gov | Yes wikipedia.orgnih.govnih.gov |
| Clopidogrel | Slower wikipedia.orgwikipedia.org | Less potent wikipedia.orgnih.govwikipedia.orgnih.gov | Not applicable in the same manner (oral prodrug) |
Correlations Between Pharmacokinetics and Pharmacodynamics
A strong correlation exists between the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. The observed pharmacodynamic effects, such as platelet inhibition, closely matched the pharmacokinetic profile of this compound throughout the entire dosing cycle. wikipedia.orgnih.gov This close PK/PD correlation is an expected characteristic for a direct-acting and reversible P2Y12 inhibitor like this compound. wikipedia.org
In the INNOVATE-PCI trial, two different this compound dosing regimens were evaluated for their PK/PD effects: 120 mg IV followed by 100 mg oral twice daily, and 120 mg IV followed by 150 mg oral twice daily. The study found no statistically significant differences in the pharmacodynamic and pharmacokinetic effects between these two this compound dosing regimens. wikipedia.orgnih.govnih.gov This consistency underscores the predictable nature of this compound's action within the tested dose ranges.
Table 2: this compound PK/PD Correlation Highlights
| Characteristic | Description | Source |
| PK/PD Matching | Pharmacodynamic effects closely matched the pharmacokinetic profile throughout the dosing cycle. | wikipedia.orgnih.gov |
| Direct-Acting Nature | As a direct-acting reversible inhibitor, this close correlation is anticipated. | wikipedia.org |
| Dosing Regimen Consistency | No significant differences in PK/PD effects observed between tested this compound dosing regimens (120 mg IV + 100 mg oral BID; 120 mg IV + 150 mg oral BID). | wikipedia.orgnih.govnih.gov |
Clinical Research and Efficacy Assessments of Elinogrel
Early Phase Clinical Investigations of Elinogrel (Phase I & II)
Early clinical investigations of this compound focused on establishing its profile as a potent antiplatelet agent with a rapid onset of action. These studies were crucial in determining the appropriate dosing and administration for both intravenous and oral formulations. nih.gov
Initial Phase I studies in healthy volunteers were designed to assess the safety, tolerability, and pharmacodynamic effects of this compound. These studies demonstrated that this compound could achieve near-complete platelet inhibition rapidly. nih.gov The reversible nature of its binding to the P2Y12 receptor was also a key characteristic explored in these early cohorts, suggesting a potentially faster offset of action compared to irreversible inhibitors. nih.gov
Following the promising results in healthy volunteers, this compound was evaluated in patients with stable coronary artery disease. A key study in this patient population was the INNOVATE-PCI trial, a Phase IIb study that compared this compound with clopidogrel (B1663587) in patients undergoing nonurgent percutaneous coronary intervention (PCI). ahajournals.orgfiercebiotech.com This trial provided valuable insights into the efficacy and safety of an intravenous and oral this compound regimen in a clinical setting. fiercebiotech.com
A significant limitation of clopidogrel is the high inter-individual variability in its antiplatelet effect, leading to a phenomenon known as high on-treatment platelet reactivity (HPR). nih.govamegroups.org Patients with HPR are at an increased risk of ischemic events. nih.govnih.gov this compound's direct-acting and reversible mechanism of action suggested it could be a viable alternative in this high-risk population. ahajournals.org The INNOVATE-PCI trial included patients who might have had HPR to clopidogrel, although this was not a primary endpoint of the study. The results indicated that this compound provided more consistent and potent platelet inhibition compared to clopidogrel. fiercebiotech.comresearchgate.net
This compound in the Percutaneous Coronary Intervention (PCI) Context
The peri-procedural period of PCI is a critical time for potent antiplatelet therapy to prevent thrombotic complications. This compound's availability in both intravenous and oral formulations made it a particularly interesting candidate for this setting. nih.govnih.gov
The INtraveNous and Oral administration of this compound to eVAluate Tolerability and Efficacy in nonurgent PCI patients (INNOVATE-PCI) trial was a randomized, double-blind, active-controlled, multicenter Phase IIb study. ahajournals.orgnih.gov The trial enrolled 652 patients undergoing nonurgent PCI. nih.gov The primary objectives were to evaluate the safety, tolerability, and preliminary efficacy of an intravenous and oral this compound regimen compared to standard clopidogrel therapy. ahajournals.orgnih.gov The study was not powered for formal hypothesis testing of clinical endpoints but aimed to provide crucial data to inform the design of a larger Phase III trial. ahajournals.orgnih.gov
Patients were randomized to receive either a loading dose of clopidogrel followed by a daily maintenance dose, or an intravenous bolus of this compound followed by twice-daily oral this compound. nih.govresearchgate.net The study design allowed for the assessment of this compound's antiplatelet effects during the acute phase of PCI and the transition to chronic oral therapy. ahajournals.org
Table 1: INNOVATE-PCI Trial Design
| Feature | Description |
| Trial Name | INtraveNous and Oral administration of this compound to eVAluate Tolerability and Efficacy in nonurgent PCI patients (INNOVATE-PCI) |
| Phase | IIb |
| Design | Randomized, double-blind, active-controlled, multicenter |
| Patient Population | Patients undergoing nonurgent percutaneous coronary intervention (PCI) |
| Number of Patients | 652 |
| Treatment Arms | - this compound: Intravenous bolus followed by twice-daily oral maintenance doses- Clopidogrel: Oral loading dose followed by a daily maintenance dose |
| Primary Objectives | To evaluate the safety, tolerability, and preliminary efficacy of this compound compared to clopidogrel |
| Data sourced from multiple clinical trial reports. ahajournals.orgnih.govnih.govresearchgate.net |
A key finding from the INNOVATE-PCI trial was that this compound demonstrated a more rapid and potent inhibition of platelet aggregation compared to clopidogrel. fiercebiotech.comresearchgate.net In the acute phase, intravenous this compound achieved a statistically significant greater antiplatelet effect within 15 to 30 minutes of administration. fiercebiotech.com This rapid onset of action is a potential advantage in the setting of PCI, where immediate and profound platelet inhibition is desirable. ahajournals.orgthe-hospitalist.org
The superior platelet inhibition with this compound was sustained during the transition from intravenous to oral therapy and throughout the chronic administration phase. fiercebiotech.comresearchgate.net Pharmacodynamic substudies of the INNOVATE-PCI trial confirmed that the antiplatelet effects of this compound closely mirrored its pharmacokinetic profile. ahajournals.org
Table 2: Comparative Platelet Inhibition in the INNOVATE-PCI Trial
| Time Point | This compound vs. Clopidogrel | Statistical Significance |
| 15-30 minutes post-administration | Greater platelet inhibition with this compound | p=0.007 (150 mg), p=0.015 (100 mg) |
| 20 hours post-administration | Greater platelet inhibition with this compound | p=0.016 (150 mg), p=0.025 (100 mg) |
| Chronic Oral Administration | Greater antiplatelet effect with this compound | - |
| Data reflects the extent of platelet aggregation. fiercebiotech.com |
The INNOVATE-PCI Trial: Design and Primary Objectives
Assessment of Antiplatelet Effects Across Acute and Chronic Treatment Phases
The antiplatelet effects of this compound have been evaluated in both acute and chronic treatment settings, primarily through the INNOVATE-PCI trial. This research has provided valuable insights into the pharmacodynamics of the drug compared to standard therapies like clopidogrel.
In the acute phase of treatment, an intravenous (IV) bolus of this compound demonstrated a more rapid and potent inhibition of platelet aggregation compared to a standard loading dose of clopidogrel. researchgate.netahajournals.org This immediate and strong antiplatelet effect is a significant advantage in acute settings, such as during percutaneous coronary intervention (PCI), where rapid inhibition of platelet function is crucial. the-hospitalist.org The potent effect of IV this compound was observed within 15 minutes of administration, a stark contrast to the hours required for oral antiplatelet agents to achieve near-maximal platelet inhibition. the-hospitalist.org
During the chronic treatment phase, oral this compound was found to achieve levels of platelet reactivity similar to those of clopidogrel before the next dose. researchgate.netahajournals.org While some data suggested lower platelet reactivity with this compound up to six hours after the daily maintenance dose, these differences were not statistically significant. researchgate.netahajournals.org The antiplatelet effects of this compound were shown to be consistent and less variable among patients compared to clopidogrel. nih.govnih.gov
| Treatment Phase | This compound | Clopidogrel | Key Findings |
|---|---|---|---|
| Acute Phase (post-IV bolus/loading dose) | Rapid and potent platelet inhibition | Slower onset of platelet inhibition | This compound achieved more rapid and potent antiplatelet effects. researchgate.netahajournals.org |
| Chronic Phase (maintenance oral dosing) | Similar levels of platelet reactivity before the next dose | Similar levels of platelet reactivity before the next dose | No statistically significant difference in trough platelet reactivity. researchgate.netahajournals.org |
Feasibility of Seamless Transition from Intravenous to Oral Formulations
A key feature of this compound is its availability in both intravenous and oral formulations, which allows for a seamless transition from acute to chronic therapy. nih.govthe-hospitalist.org This characteristic is particularly advantageous in the management of patients undergoing PCI or those with ACS, where an immediate antiplatelet effect is required, followed by long-term oral treatment. the-hospitalist.org
Clinical studies, including the INNOVATE-PCI trial, have demonstrated that the potent antiplatelet effects achieved with an initial IV bolus of this compound were sustained during the transition to the oral formulation within the first 24 hours. researchgate.netahajournals.org This smooth transition ensures continuous and effective platelet inhibition, which is critical in the peri-procedural period of PCI to prevent thrombotic complications. researchgate.netahajournals.org The availability of both formulations of the same drug simplifies the treatment regimen and avoids potential drug-drug interactions that can occur when switching between different antiplatelet agents. the-hospitalist.org
The ERASE-MI Trial: Design and Primary Objectives
The Early Rapid ReversAl of Platelet ThromboSis with Intravenous this compound before PCI to Optimize REperfusion in Acute Myocardial Infarction (ERASE-MI) trial was a Phase IIa pilot study designed to evaluate the safety and tolerability of this compound in patients with ST-elevation myocardial infarction (STEMI) undergoing primary PCI. nih.govnih.gov
The trial had a randomized, double-blind, placebo-controlled, dose-escalation design. nih.gov Patients were randomly assigned to receive a single intravenous bolus of this compound at escalating doses (10, 20, 40, and 60 mg) or a placebo before the diagnostic angiogram preceding primary PCI. nih.gov All patients in the study also received a standard 600-mg loading dose of clopidogrel. nih.gov
The primary objectives of the ERASE-MI trial were to:
Evaluate the safety and tolerability of escalating doses of intravenous this compound as an adjunctive therapy to primary PCI in patients with STEMI. nih.gov
Assess the incidence of in-hospital bleeding events using the Thrombolysis in Myocardial Infarction (TIMI) and Global Strategies to Open Occluded Coronary Arteries (GUSTO) bleeding scales. nih.gov
The trial was prematurely terminated for administrative reasons, and therefore the dose-confirmation phase was not initiated. nih.gov Due to the small sample size, the study provided preliminary data on the feasibility and tolerability of this compound in the setting of STEMI and primary PCI. nih.gov
This compound in Acute Coronary Syndrome (ACS) Management
This compound has been investigated for its potential role in the management of Acute Coronary Syndrome (ACS), a spectrum of conditions that includes unstable angina and myocardial infarction. nih.govnih.gov The rapid onset of action of the intravenous formulation of this compound makes it an attractive option for the acute phase of ACS, where immediate and potent platelet inhibition is crucial. the-hospitalist.orgnih.gov
In the context of STEMI, the ERASE-MI trial explored the use of intravenous this compound as an adjunctive therapy before primary PCI. nih.govnih.gov The rationale was that early administration of a potent P2Y12 inhibitor could improve coronary reperfusion before the mechanical intervention. nih.gov While the trial was small and terminated early, it provided initial insights into the potential application of this compound in this high-risk patient population. nih.gov
For patients with ACS undergoing PCI, the availability of both intravenous and oral formulations of this compound offers the advantage of a continuous and consistent antiplatelet effect from the acute phase through to long-term secondary prevention. the-hospitalist.org This "seamless transition" is a desirable feature in ACS management, aiming to prevent thrombotic events throughout the patient's journey. the-hospitalist.org
Comparative Efficacy Studies of this compound with Other Antiplatelet Agents
Clinical research on this compound has primarily focused on its comparison with clopidogrel, the standard of care at the time of its development. researchgate.netthe-hospitalist.orgnih.govnih.gov The INNOVATE-PCI trial provided the most comprehensive comparative data.
In this trial, intravenous this compound demonstrated a faster and more potent antiplatelet effect compared to a clopidogrel loading dose in the acute setting of nonurgent PCI. researchgate.netthe-hospitalist.org During chronic oral therapy, this compound showed similar efficacy to clopidogrel in maintaining platelet inhibition. researchgate.net One of the potential advantages of this compound over clopidogrel is its direct-acting and reversible mechanism of action, which does not require metabolic activation. nih.gov This could lead to a more predictable and consistent antiplatelet response, overcoming the limitations of clopidogrel, such as genetic variability in patient response. nih.govnih.gov
There is a lack of direct comparative efficacy studies of this compound with newer and more potent P2Y12 inhibitors such as prasugrel (B1678051) and ticagrelor (B1683153). These agents have demonstrated superiority over clopidogrel in reducing ischemic events in patients with ACS, albeit with an increased risk of bleeding. droracle.ainih.govdroracle.ainih.gov Without head-to-head clinical trials, the relative efficacy and safety of this compound compared to prasugrel and ticagrelor remain undetermined.
| Endpoint | This compound | Clopidogrel | Hazard Ratio (95% CI) |
|---|---|---|---|
| Cardiovascular Death, MI, or Stroke | Data Not Available from large-scale outcome trials | Data Not Available from large-scale outcome trials | Not Applicable |
| Stent Thrombosis | Data Not Available from large-scale outcome trials | Data Not Available from large-scale outcome trials | Not Applicable |
Safety and Tolerability Profile of Elinogrel in Clinical Trials
Adverse Event Profiles Associated with Elinogrel
Key adverse events observed with this compound included dyspnea and elevations in liver transaminases, as well as bleeding events. ahajournals.orgcapes.gov.br
This compound therapy was associated with an increased incidence of dyspnea compared to clopidogrel (B1663587). In the INNOVATE-PCI trial, dyspnea occurred in 12.3% (50/408) of patients receiving this compound, versus 3.8% (8/208) in the clopidogrel group. ahajournals.orgcapes.gov.br This dyspnea was generally mild and transient, and it rarely led to treatment discontinuation. mdedge.com The phenomenon of dyspnea with reversible P2Y12 inhibitors like this compound and ticagrelor (B1683153) has been noted, with reported incidences around 13%. sma.org While the exact pathophysiology remains uncertain, one hypothesis suggested a link to increased plasma adenosine (B11128) levels, though this is challenged by the differing chemical structures of this compound and ticagrelor. sma.orgthieme-connect.com Another proposed mechanism for dyspnea with reversible antiplatelet agents is a "transfusion-related acute lung injury (TRALI)-like reaction" due to premature platelet aging and sequestration in the pulmonary circulation. thieme-connect.com
Here is a table summarizing the incidence of dyspnea:
| Adverse Event | This compound (n=408) | Clopidogrel (n=208) |
| Dyspnea | 50 (12.3%) | 8 (3.8%) |
Elevations in liver transaminases (alanine transferase/aspartate transferase >3 times the upper limit of normal) were observed more frequently with this compound. In the INNOVATE-PCI trial, this occurred in 4.4% (18/408) of this compound-treated patients compared to 1.0% (2/208) of clopidogrel-treated patients. ahajournals.orgcapes.gov.br These elevations predominantly occurred within the first 60 days of inclusion and typically resolved even with continued treatment, with no cases of serious hepatotoxicity or liver failure. ahajournals.orgmdedge.comrevespcardiol.org
Here is a table summarizing the incidence of elevated liver transaminases:
| Adverse Event | This compound (n=408) | Clopidogrel (n=208) |
| Transaminase Elevation (>3x ULN) | 18 (4.4%) | 2 (1.0%) |
While this compound did not significantly increase Thrombolysis in Myocardial Infarction (TIMI) major or minor bleeding, there was an increased frequency of bleeding requiring medical attention. ahajournals.orgcapes.gov.br
The TIMI bleeding classification categorizes bleeding events based on severity. Major bleeding is defined as any intracranial bleeding or clinically overt hemorrhage associated with a significant drop in hemoglobin (≥5 g/dL) or hematocrit (≥15% absolute decrease), including fatal bleeding. Minor bleeding involves clinically overt bleeding with a smaller hemoglobin drop (3 to <5 g/dL) or hematocrit decrease (≥10%). wikidoc.org
Bleeding requiring medical attention (BRMA) was more common with this compound. In the INNOVATE-PCI trial, 11.5% (47/408) of this compound patients experienced BRMA, compared to 6.3% (13/208) of clopidogrel patients. ahajournals.orgcapes.gov.br This increase was largely observed in the first 24 hours after initiating intravenous this compound therapy and primarily occurred at the percutaneous coronary intervention access site. ahajournals.orgcapes.gov.brmdedge.com At 120 days, there was no significant difference in bleeding requiring medical attention between this compound and clopidogrel. nih.gov
Here is a table comparing bleeding requiring medical attention:
| Bleeding Event | This compound (n=408) | Clopidogrel (n=208) |
| Bleeding Requiring Medical Attention | 47 (11.5%) | 13 (6.3%) |
This compound is a competitive, reversible P2Y12 inhibitor. wikipedia.orgahajournals.org This reversible nature suggests a theoretical advantage in minimizing hemorrhagic risk in clinical situations where rapid recovery of platelet function is necessary, such as during active bleeding or before urgent surgery. ahajournals.orgresearchgate.netmednet.ca Unlike thienopyridines (e.g., clopidogrel, prasugrel), this compound does not require metabolic activation, which could lead to less interpatient variability and fewer drug-drug interactions. ahajournals.orgresearchgate.netahajournals.org Its rapid onset and offset of action, with platelet function recovery demonstrated within 24 hours of administration, are considered advantageous in situations requiring fast reversal of antiplatelet effects. researchgate.net While the INNOVATE-PCI trial showed an increased incidence of bleeding requiring medical attention, it did not demonstrate a significant increase in TIMI major or minor bleeding compared to clopidogrel. ahajournals.orgcapes.gov.br
Bleeding Event Frequencies and Risk Assessment
Comparative Safety with Other Antiplatelet Therapies
Clinical trials have provided insights into this compound's safety profile relative to other established antiplatelet agents.
Versus Clopidogrel
The INNOVATE-PCI trial directly compared intravenous followed by oral this compound with clopidogrel in 652 patients undergoing non-urgent PCI ahajournals.orgthe-hospitalist.org. The study assessed various safety endpoints, including bleeding events, dyspnea, and liver enzyme elevations.
Regarding bleeding, the INNOVATE-PCI trial found no significant increase in Thrombolysis In Myocardial Infarction (TIMI) major or minor bleeding events with this compound compared to clopidogrel at either 24 hours or 120 days ecrjournal.comahajournals.orgthe-hospitalist.org. However, there was an observed increase in bleeding events requiring medical attention in the this compound group (11.5%) compared to the clopidogrel group (6.3%), with these events primarily occurring at the PCI access site and showing a dose-dependent relationship ahajournals.orgthe-hospitalist.orgcapes.gov.br.
Table 1: Comparative Safety Findings of this compound vs. Clopidogrel in INNOVATE-PCI Trial ahajournals.orgthe-hospitalist.orgcapes.gov.br
| Safety Endpoint | This compound Group (n=408) | Clopidogrel Group (n=208) |
| TIMI Major or Minor Bleeding | No significant difference | No significant difference |
| Bleeding requiring medical attention (Access Site) | 11.5% | 6.3% |
| Dyspnea | 12.3% | 3.8% |
| Transaminase Elevation (>3x ULN) | 4.4% | 1.0% |
Versus Ticagrelor
While direct head-to-head comparative safety trials specifically detailing this compound versus Ticagrelor are not extensively reported in the provided search results, a notable observation concerning both compounds, as reversible P2Y12 inhibitors, is their association with double-digit rates of dyspnea in clinical trials thieme-connect.comkarger.comkarger.com. This characteristic distinguishes them from irreversible antiplatelet agents such as clopidogrel, which are not typically linked to an increased incidence of dyspnea thieme-connect.comkarger.comkarger.com. The underlying mechanism for dyspnea observed with reversible agents like ticagrelor and this compound is suggested to be unrelated to adenosine overload, with a proposed link to a transfusion-related acute lung injury (TRALI)-like reaction thieme-connect.comkarger.comkarger.com.
Challenges and Future Directions in Elinogrel Research
Factors Contributing to the Discontinuation of Elinogrel Development
This compound (PRT060128) was characterized as a direct, potent, and reversible inhibitor of the platelet P2Y12 receptor, available in both intravenous (IV) and oral formulations. wikipedia.orgwikipedia.orgwikipedia.org A key advantage of this compound was its rapid onset and offset of action, and importantly, it did not require metabolic activation, thereby reducing the potential for drug-drug interactions or genetic modulation that affect other antiplatelet agents. wikipedia.orgwikipedia.orgmims.com Despite these promising characteristics, Novartis, which acquired the worldwide rights to this compound in 2009, communicated the discontinuation of its further development in 2012, halting progression before Phase III trials. wikipedia.orgwikipedia.orgnih.gov
The primary factors contributing to this decision stemmed from the results of its Phase II clinical trials, particularly the INNOVATE-PCI trial. While the study demonstrated that this compound did not increase the general incidence of bleeding when compared to clopidogrel (B1663587), it was associated with a higher frequency of a specific endpoint: "bleeding requiring medical attention" (TIMI Bleeding Requiring Medical Attention, or TIMI BRMA). wikipedia.orgnnlm.govnih.gov This increase in TIMI BRMA was predominantly observed in the first 24 hours following the initiation of IV this compound therapy, often occurring at the percutaneous coronary intervention (PCI) access site. nnlm.govnih.gov
Furthermore, the trials revealed an increased incidence of dyspnea (shortness of breath) and elevated liver transaminases (alanine transferase/aspartate transferase >3 times the upper limit of normal) in the this compound treatment arms. nih.govnnlm.goviiab.menih.gov A non-significant, but noted, higher frequency of periprocedural myocardial infarctions was also observed in the this compound groups. nnlm.gov It is crucial to note that the INNOVATE-PCI trial was not powered to definitively assess efficacy, and despite this compound's potent platelet inhibition, this immediate pharmacodynamic effect had not yet translated into a statistically significant reduction in hard clinical endpoints. wikipedia.orgiiab.me Additionally, another Phase II trial, ERASE-MI, which aimed to assess this compound's safety and feasibility in patients undergoing primary PCI for STEMI, was prematurely terminated for administrative reasons. probes-drugs.org
Unresolved Scientific Questions Arising from Phase II Clinical Trials
The discontinuation of this compound left several scientific questions unanswered, particularly regarding the translation of its pharmacological properties into clinical utility. A central unresolved question was how to effectively leverage this compound's potent and rapid antiplatelet effects to achieve superior clinical outcomes, specifically in reducing ischemic events, without incurring an unacceptable increase in bleeding risk. wikipedia.orgnnlm.goviiab.me
The observed increase in TIMI BRMA, especially in the periprocedural period, raised concerns about its clinical significance. It remained unclear whether this increased frequency of bleeding requiring medical attention would predict a higher incidence of major or minor bleeding events in larger, outcome-driven Phase III studies. nnlm.govnih.gov While chronic maintenance therapy with this compound did not show an increased bleeding risk compared to clopidogrel, the acute phase findings were a significant hurdle. nnlm.gov
Potential Avenues for Future Investigations and Re-evaluation of this compound's Therapeutic Utility
Despite its halted development, this compound's unique pharmacological profile—being a reversible, direct-acting P2Y12 inhibitor available in both IV and oral formulations, with rapid onset and offset, and not requiring metabolic activation—still presents attractive features that could warrant future investigation. wikipedia.orgwikipedia.orgmims.comiiab.meprobes-drugs.orglibretexts.org
Future research could focus on identifying specific patient subpopulations where this compound's unique characteristics might offer an optimized benefit-risk profile. For instance, this compound demonstrated potent platelet inhibition even in patients who were considered non-responsive to clopidogrel. libretexts.org This suggests a potential role in patients with high on-treatment platelet reactivity to clopidogrel, where alternative antiplatelet strategies are critically needed. Additionally, its reversible and rapid offset of action could make it particularly beneficial for patients who require urgent surgical procedures, where the prolonged antiplatelet effect of irreversible P2Y12 inhibitors poses a significant bleeding risk. wikipedia.orgprobes-drugs.orguni.lu
This compound's rapid onset and offset of action make it an intriguing candidate for perioperative antiplatelet management and bridging strategies. In patients on chronic oral P2Y12 inhibitor therapy who require temporary discontinuation before non-cardiac surgery, this compound could be used to maintain antiplatelet protection during the "washout" period of the irreversible inhibitors, while minimizing the risk of surgical bleeding due to its reversibility and short duration of action. wikipedia.orgprobes-drugs.orguni.lu This addresses a significant clinical challenge in managing patients with high thrombotic risk who also face surgical bleeding risks.
Broader Implications for Novel Antiplatelet Drug Development
The experience with this compound offers valuable lessons for the broader field of novel antiplatelet drug development. Its trajectory underscores the persistent challenge of achieving a delicate balance between robust antithrombotic efficacy and an acceptable bleeding risk. wikipedia.orgnnlm.govnih.gov The issues encountered with this compound, such as bleeding requiring medical attention, dyspnea, and liver enzyme elevations, are common considerations and potential hurdles for many new antiplatelet agents. nnlm.goviiab.menih.gov
This compound's development also highlights the ongoing clinical need for P2Y12 inhibitors that offer rapid onset and offset of action, predictable pharmacodynamics (bypassing genetic variability associated with prodrugs like clopidogrel), and flexible administration routes (IV and oral). wikipedia.orgwikipedia.orgmims.comprobes-drugs.orglibretexts.org The case of this compound reinforces the critical importance of comprehensively designed Phase III clinical trials to definitively assess both efficacy and safety endpoints, especially for less common but clinically significant adverse events. nnlm.gov Ultimately, the insights gained from this compound's research contribute to a deeper understanding of the P2Y12 pathway and continue to inform the rational design of future antiplatelet agents aimed at improving patient outcomes by optimizing the benefit-risk profile. wikipedia.orgprobes-drugs.org
Advancements in Reversible P2Y12 Inhibition as a Therapeutic Strategy
This compound (PubChem CID: 16066663) stood out as a novel, direct-acting, competitive, and reversible inhibitor of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor wikipedia.orgsci-hub.seiiab.menih.govuni.lunih.govuni.lu. This mechanism offered several potential advantages over earlier, irreversible P2Y12 inhibitors like clopidogrel (PubChem CID: 60606) and prasugrel (B1678051) (PubChem CID: 6918456). Unlike these prodrugs, this compound did not require metabolic activation, which was hypothesized to lead to less interpatient variability in response and fewer clinically relevant drug-drug interactions sci-hub.seiiab.meuni.lu.
A key advancement offered by this compound was its rapid onset and offset of action. The intravenous (IV) formulation of this compound could achieve near-maximal platelet inhibition within 15 minutes, significantly faster than oral antiplatelet drugs uni.lunih.gov. Its pharmacodynamic effects were largely reversible within 24 hours of a single administration, with a terminal half-life of approximately 9 to 12 hours sci-hub.seiiab.menih.govuni.lu. This rapid reversibility was a critical feature, as it could potentially allow for quicker restoration of platelet function in situations requiring urgent surgical intervention or in the event of major bleeding sci-hub.se.
Furthermore, this compound was developed in both IV and oral formulations, a unique characteristic among P2Y12 inhibitors at the time, designed to facilitate a seamless transition from acute, short-term treatment to long-term oral maintenance therapy wikipedia.orgsci-hub.seiiab.menih.govnih.govuni.lunih.govwikipedia.org. This dual formulation aimed to provide consistent and potent platelet inhibition throughout different phases of patient management.
The INNOVATE-PCI (INtraveNous and Oral administration of this compound, a selective and reversible P2Y12-receptor inhibitor, versus clopidogrel to eVAluate Tolerability and Efficacy in nonurgent Percutaneous Coronary Interventions) Phase IIb trial demonstrated this compound's potency. In this study, this compound provided a more potent antiplatelet effect compared to clopidogrel in both its IV and oral forms mims.com.
The following table summarizes key comparative properties of this compound and other P2Y12 inhibitors:
| Property | This compound (PubChem CID: 16066663) | Clopidogrel (PubChem CID: 60606) | Prasugrel (PubChem CID: 6918456) | Ticagrelor (B1683153) (PubChem CID: 9871419) | Cangrelor (B105443) (PubChem CID: 9854012) |
| Mechanism | Direct-acting, Competitive, Reversible | Prodrug, Irreversible | Prodrug, Irreversible | Direct-acting, Reversible | Direct-acting, Reversible |
| Metabolic Activation | Not required | Required (CYP450) | Required (CYP450) | Not required | Not required |
| Formulations | IV and Oral | Oral | Oral | Oral | IV |
| Onset of Action | Rapid (IV: ~15 min) uni.lunih.gov | Delayed (Oral: hours) mims.com | Rapid (Oral: <30 min) wikipedia.org | Rapid (Oral: ~1.5 hours) wikipedia.org | Immediate (IV) nih.gov |
| Offset of Action | Rapid (within 24 hours) iiab.menih.gov | Slow (5-7 days) nus.edu.sg | Slow (5-9 days) wikipedia.org | Relatively slow (3 days) nih.gov | Very rapid (60-90 min) nih.gov |
Strategies for Optimizing the Balance Between Ischemic Event Reduction and Bleeding Risk
A fundamental challenge in antiplatelet therapy is achieving an optimal balance between reducing thrombotic events and minimizing the risk of bleeding complications uni.lu. More potent platelet inhibition, while effective in reducing ischemic events, is often associated with an increased risk of bleeding guidetopharmacology.orguni.lu.
This compound's reversible nature was specifically investigated for its potential to mitigate hemorrhagic risk. It was hypothesized that its competitive, ADP concentration-dependent, reversible platelet inhibition might minimize bleeding, particularly in clinical scenarios where endogenous ADP concentrations are high, such as during active bleeding sci-hub.se.
The INNOVATE-PCI Phase IIb trial, involving 652 patients undergoing non-urgent percutaneous coronary intervention (PCI), compared this compound with clopidogrel sci-hub.se. While the study was not powered for efficacy endpoints, it provided important data on safety and tolerability. The trial found that intravenous and oral this compound therapy did not significantly increase Thrombolysis in Myocardial Infarction (TIMI) major or minor bleeding compared to clopidogrel sci-hub.se. However, there was a higher frequency of bleeding requiring medical attention in the this compound arms (11.5%) compared to clopidogrel (6.3%), with these events primarily occurring at the PCI access site. Efficacy endpoints, such as periprocedural myocardial infarctions, were similar between the groups, although there was a non-significant higher frequency in the this compound arms (Odds Ratio 1.59; 95% CI 0.79 to 3.48).
The following table summarizes key findings from the INNOVATE-PCI trial:
| Outcome | This compound (N=408) | Clopidogrel (N=208) | Hazard Ratio (95% CI) / Odds Ratio (95% CI) | Significance |
| TIMI Major/Minor Bleeding | Not significantly increased sci-hub.se | Not significantly increased sci-hub.se | - | No significant difference sci-hub.se |
| Bleeding Requiring Medical Attention | 11.5% (47/408) | 6.3% (13/208) | 1.98 (1.10 to 3.57) | Increased |
| Periprocedural Myocardial Infarction | Non-significant higher frequency | - | OR 1.59 (0.79 to 3.48) | Non-significant |
| Potency of Platelet Inhibition | More potent mims.com | Less potent mims.com | - | This compound more potent mims.com |
The development of this compound was ultimately terminated in 2012 wikipedia.orgguidetopharmacology.orgnih.gov. Despite this, the research on this compound highlights critical strategies for optimizing the balance between ischemic event reduction and bleeding risk in future antiplatelet therapies. These strategies include:
Reversibility: The ability to rapidly reverse antiplatelet effects is crucial for managing bleeding complications or facilitating urgent surgical procedures, offering a distinct advantage over irreversible agents sci-hub.seiiab.menih.gov.
Direct Action: Avoiding metabolic activation reduces interpatient variability and potential drug-drug interactions, leading to more predictable antiplatelet responses sci-hub.seiiab.meuni.lu.
Dual Formulations (IV/Oral): Providing both IV and oral options allows for immediate and potent inhibition in acute settings, followed by a smooth transition to long-term oral therapy, adapting to the dynamic needs of patients sci-hub.seuni.lunih.gov.
Personalized Therapy and Risk Stratification: Identifying patient subgroups at higher risk of bleeding or with varying responses to antiplatelet agents remains a key area for future research to tailor treatment regimens uni.lu.
While this compound did not progress to Phase III trials, its unique characteristics and the data gathered from its development continue to inform the pursuit of novel antiplatelet agents that can more effectively navigate the delicate balance between preventing thrombotic events and minimizing hemorrhagic complications.
Q & A
Q. What is the mechanism of action of Elinogrel, and how does it differ from irreversible P2Y12 inhibitors like clopidogrel?
this compound is a direct-acting, competitive, and reversible P2Y12 receptor antagonist that binds to the ADP-binding site on platelets, inhibiting ADP-mediated activation of the GPIIb/IIIa complex. Unlike clopidogrel (a prodrug requiring hepatic metabolism for activation), this compound acts immediately without metabolic conversion, enabling rapid platelet inhibition. Its reversibility allows for transient suppression, which may reduce bleeding risks compared to irreversible inhibitors .
Q. How was this compound’s efficacy and safety evaluated in early-phase clinical trials?
The INNOVATE-PCI trial (Phase IIb) used a randomized, double-blind, active-controlled design to compare intravenous/oral this compound with clopidogrel in 652 non-urgent PCI patients. Key endpoints included platelet reactivity (measured via light transmission aggregometry with 5 µM ADP) and bleeding events (TIMI criteria). Results showed stronger platelet inhibition with this compound but comparable bleeding rates, though dose-dependent liver enzyme elevations were observed .
Q. What are the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of this compound?
this compound exhibits linear PK with dose-proportional platelet inhibition. Its oral bioavailability is ~40%, with peak plasma concentrations at 2–4 hours. The active metabolite PRT060301 (formed via demethylation) contributes to sustained antiplatelet effects. PD studies demonstrate >80% ADP-induced platelet aggregation inhibition within 30 minutes of intravenous administration .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
A convergent synthesis approach was developed to address cost and complexity:
- Intermediate 13 : Synthesized from 3,4-difluorobenzenamine via sequential substitution, cyclization, and oxidation.
- Intermediate 4 : Derived from 2-chlorothiophene through sulfonylation and ammonolysis. Final coupling of intermediates via ammonolysis achieved a 19.6% overall yield, reducing reliance on expensive reagents and hazardous conditions compared to earlier methods .
Q. What experimental designs are recommended to resolve contradictions in this compound’s bleeding risk profile?
Conflicting data on bleeding (e.g., INNOVATE-PCI vs. ERASE-MI trials) suggest:
- Trial population heterogeneity : Compare outcomes in high-bleeding-risk subgroups (e.g., elderly, renal impairment).
- Dose titration : Use adaptive designs to identify thresholds where efficacy/bleeding risks diverge.
- Biomarker integration : Measure von Willebrand factor or P-selectin to assess endothelial dysfunction alongside platelet inhibition .
Q. How does this compound address clopidogrel resistance linked to CYP2C19 polymorphisms?
this compound bypasses CYP2C19-dependent metabolism, making it effective in patients with CYP2C19 loss-of-function alleles. In a Phase I substudy, a single this compound dose overcame high platelet reactivity in clopidogrel non-responders, validated via VerifyNow P2Y12 assays. This supports its use in pharmacogenomic-tailored regimens .
Q. What non-cardiovascular applications of this compound are being explored preclinically?
this compound’s P2Y12 inhibition has been tested in neuroinflammation models. In acute brain slices, 2 mM this compound blocked microglial process convergence toward ATP release sites (p = 0.0048), suggesting a role in modulating neuroimmune responses. Further studies should assess its BBB permeability and neuroprotective potential .
Methodological Tables
Q. Table 1. Key Clinical Trials of this compound
Q. Table 2. Synthetic Optimization of this compound
| Parameter | Original Route | Improved Route | Improvement Rationale |
|---|---|---|---|
| Overall Yield | <10% | 19.6% | Reduced intermediate purification steps |
| Hazardous Reagents | High | Low | Eliminated toxic solvents (e.g., DMF) |
| Cost Efficiency | Low | Moderate | Cheaper starting materials (e.g., 2-chlorothiophene) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
